molecular formula C15H18N4O2S B14976304 3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14976304
M. Wt: 318.4 g/mol
InChI Key: KFZMLTCJFTUOIX-UHFFFAOYSA-N
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Description

The compound 3-butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities. Its core structure combines a triazole ring fused with a thiadiazole ring, providing a rigid scaffold for functionalization. The substituents at positions 3 (butyl) and 6 ([(4-methoxyphenoxy)methyl]) are critical for its bioactivity.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-butyl-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4O2S/c1-3-4-5-13-16-17-15-19(13)18-14(22-15)10-21-12-8-6-11(20-2)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

KFZMLTCJFTUOIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction conditions include heating the mixture under reflux for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms . This inhibition occurs through competitive binding at the enzyme’s active site, preventing the hydrolysis of urea into ammonia and carbon dioxide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolothiadiazole derivatives are highly dependent on substituents at positions 3 and 6. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name R³ Substituent R⁶ Substituent Key Activities Physicochemical Properties Reference
Target Compound Butyl (4-Methoxyphenoxy)methyl p38 MAPK inhibition Moderate lipophilicity (butyl), enhanced solubility (methoxy)
3-(2-Chlorophenyl)-6-[(4-methoxyphenoxy)methyl] 2-Chlorophenyl (4-Methoxyphenoxy)methyl p38 MAPK inhibition (IC₅₀: 0.8 µM) Higher electronegativity (Cl), reduced solubility
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrole) (20a) 3,4-Dimethoxyphenyl N-Methyl-pyrrole Antimicrobial (unconfirmed) High polarity (dimethoxy), moderate yield (57%)
3-Adamantyl-6-(2-chloro-6-fluorophenyl) (Compound 1) Adamantyl 2-Chloro-6-fluorophenyl COX-1/2 inhibition High rigidity (adamantyl), strong halogen interactions
3-Pentadecyl-6-phenyl (6e) Pentadecyl Phenyl Anticancer (breast cancer) High lipophilicity (long alkyl chain)
3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted (3g) Fluoro-methoxy biphenyl Varied substituents Anticancer, antibacterial Enhanced π-π stacking (biphenyl)

Key Observations

Position 3 Substituents :

  • Butyl (target compound): Balances lipophilicity and flexibility, facilitating membrane permeability while avoiding excessive hydrophobicity.
  • Chlorophenyl/Adamantyl : Chlorophenyl enhances electronegativity, improving target binding via halogen bonds , while adamantyl introduces steric bulk, favoring COX inhibition over p38 MAPK .
  • Long alkyl chains (e.g., pentadecyl) : Increase lipophilicity, enhancing anticancer activity but reducing solubility .

Position 6 Substituents: (4-Methoxyphenoxy)methyl (target compound): The methoxy group improves solubility and may engage in hydrogen bonding with p38 MAPK . Phenyl derivatives: Bulky aryl groups (e.g., biphenyl in 3g) enhance π-π interactions, beneficial for anticancer targets .

Biological Activity Trends :

  • Anti-inflammatory (p38/COX inhibition): Requires moderate lipophilicity and hydrogen-bonding groups (e.g., methoxy).
  • Anticancer: Favors hydrophobic substituents (e.g., pentadecyl, adamantyl) for membrane penetration and target binding .

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